molecular formula C3H7IZn B6316536 2-Propylzinc iodide CAS No. 38614-18-5

2-Propylzinc iodide

Cat. No.: B6316536
CAS No.: 38614-18-5
M. Wt: 235.4 g/mol
InChI Key: KCRYXFTWCAVKGT-UHFFFAOYSA-M
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Description

2-Propylzinc iodide solution is a versatile organometallic compound used primarily as a reagent in organic synthesis and as a precursor for advanced materials. This air-sensitive reagent, typically supplied as a solution in tetrahydrofuran (THF), is valued for its ability to introduce the isopropyl group into molecular scaffolds through various coupling reactions. Its application is particularly significant in the development of pharmaceuticals and radiopharmaceuticals; for instance, related isopropylzinc compounds are pivotal intermediates in the synthesis of radiolabeled compounds like [2-11C]2-iodopropane, which is used in Positron Emission Tomography (PET) ligand development for neuroimaging . As a secondary alkyl organozinc reagent, it acts as a carbon nucleophile, transferring its isopropyl group to electrophilic centers such as acyl chlorides or in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. This mechanism is fundamental in constructing more complex organic molecules for research and development. Handling requires an inert atmosphere and standard storage conditions of 2-8°C due to its air and moisture sensitivity . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

iodozinc(1+);propane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7.HI.Zn/c1-3-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRYXFTWCAVKGT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[CH-]C.[Zn+]I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7IZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601311282
Record name Zinc, iodo(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601311282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38614-18-5
Record name Zinc, iodo(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601311282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The process leverages the oxidative insertion of zinc into the carbon-iodine bond of 2-iodopropane, yielding this compound and zinc iodide as a byproduct:

2Zn+2C3H7IC3H7ZnI+ZnI2+C3H7ZnC3H72 \, \text{Zn} + 2 \, \text{C}3\text{H}7\text{I} \rightarrow \text{C}3\text{H}7\text{ZnI} + \text{ZnI}2 + \text{C}3\text{H}7\text{ZnC}3\text{H}_7

Key parameters include:

  • Temperature : 50–55°C to balance reactivity and minimize side reactions.

  • Additives : Lithium chloride (LiCl, 1.1 equiv) and catalytic iodine (5 mol%) to enhance zinc activation.

  • Solvent : Tetrahydrofuran (THF) for optimal zinc dispersion and reactivity.

Optimization and Challenges

Studies on analogous systems (e.g., butylzinc iodide) reveal that LiCl facilitates zinc dissolution by forming a reactive RZnX·LiCl complex. However, steric hindrance in 2-iodopropane slows insertion kinetics compared to linear alkyl iodides. For instance, isopropyl bromide required 48 hours for 40% conversion under similar conditions, suggesting that 2-iodopropane may demand extended reaction times or higher temperatures.

Table 1: Comparative Yields for Alkylzinc Iodide Synthesis via Oxidative Insertion

Alkyl HalideAdditivesTime (h)Yield (%)
Butyl iodideNone2460
Butyl iodideLiCl (1.1 equiv)270
Butyl bromideLiCl + 5 mol% I₂1865
2-IodopropaneLiCl + 5 mol% I₂4840*

*Extrapolated from isopropyl bromide data.

Transmetallation from Grignard or Organolithium Reagents

Transmetallation offers an alternative route by reacting organomagnesium or organolithium reagents with zinc salts. This method avoids direct handling of reactive zinc metal.

Protocol for this compound

  • Synthesis of Isopropylmagnesium Bromide :

    2C3H7Br+MgC3H7MgBr2 \, \text{C}_3\text{H}_7\text{Br} + \text{Mg} \rightarrow \text{C}_3\text{H}_7\text{MgBr}

    Conducted in THF under inert atmosphere.

  • Reaction with Zinc Iodide :

    C3H7MgBr+ZnI2C3H7ZnI+MgBrI\text{C}_3\text{H}_7\text{MgBr} + \text{ZnI}_2 \rightarrow \text{C}_3\text{H}_7\text{ZnI} + \text{MgBrI}

    Yields exceed 75% when using anhydrous ZnI₂ and stoichiometric MgBr₂ removal.

Advantages and Limitations

  • Precision : Enables stoichiometric control, reducing byproducts like dialkylzinc species.

  • Purity : Requires rigorous exclusion of moisture and oxygen to prevent hydrolysis.

Zinc-Copper Couple Method

The zinc-copper (Zn-Cu) couple, a classic reagent for organozinc synthesis, enhances reactivity by creating a heterogeneous surface for alkyl halide activation.

Procedure Adaptations for this compound

  • Preparation of Zn-Cu Couple :

    • Mix zinc dust (120 g) and copper oxide (10 g) under CO₂ atmosphere.

    • Heat to 300°C to reduce CuO to metallic copper, forming an activated surface.

  • Reaction with 2-Iodopropane :

    2C3H7I+Zn-CuC3H7ZnI+C3H7ZnC3H72 \, \text{C}_3\text{H}_7\text{I} + \text{Zn-Cu} \rightarrow \text{C}_3\text{H}_7\text{ZnI} + \text{C}_3\text{H}_7\text{ZnC}_3\text{H}_7

    Distillation at 115–120°C under inert gas isolates this compound.

Table 2: Performance of Zn-Cu Couple in Dialkylzinc Synthesis

ReagentProductYield (%)Purity (%)
Ethyl iodideDiethylzinc8498
2-IodopropaneThis compound72*95

*Estimated from diethylzinc yields.

Challenges and Isomerization Risks

A critical consideration in this compound synthesis is the propensity for radical isomerization . Studies on propyl iodide reactions with Zn-Fe mixtures demonstrated that propyl radicals isomerize to isopropyl radicals at elevated temperatures, leading to diisopropylzinc instead of the desired product. Mitigation strategies include:

  • Temperature Control : Maintaining reactions below 50°C to suppress radical rearrangements.

  • Catalyst Modulation : Adding iodine donors to stabilize intermediate radicals .

Chemical Reactions Analysis

Reactivity in Cross-Coupling Reactions

2-Propylzinc iodide participates in Negishi cross-coupling with aryl or alkenyl halides, catalyzed by palladium or nickel complexes. The reaction proceeds via an oxidative addition–transmetallation–reductive elimination mechanism .

Key Findings:

  • Catalyst Efficiency : Pd(PBu₃)₂ exhibits superior activity compared to Ni catalysts, enabling couplings at ambient temperatures (Table 1) .

  • Substrate Scope : Electron-deficient aryl iodides react faster than electron-rich ones. Ortho-substituted substrates show reduced yields due to steric hindrance .

  • Stereochemical Integrity : Reactions proceed with retention of configuration at the zinc-bearing carbon, confirmed by X-ray crystallography of products .

Table 1 : Negishi Cross-Coupling of this compound with Aryl Iodides

Aryl IodideCatalyst (5 mol %)Temp (°C)Time (h)Yield (%)
4-NO₂-C₆H₄IPd(PBu₃)₂25292
2-MeO-C₆H₄IPd(PBu₃)₂25678
C₆H₅INiCl₂(dppe)801265

Stability and Handling Considerations

  • Air/Moisture Sensitivity : this compound decomposes rapidly in air, requiring storage under argon or nitrogen .

  • Thermal Stability : Prolonged heating (>60°C) induces β-hydrogen elimination, forming propene and ZnI₂ .

  • Solvent Compatibility : Stable in THF, Et₂O, and DMF but reacts violently with protic solvents (e.g., H₂O, ROH) .

(b) Late-Stage Functionalization

The reagent enables alkylation of complex molecules, such as steroids or pharmaceuticals, without epimerization .

(c) Tandem Reactions

Sequential Negishi coupling/acylation protocols using this compound generate ketones directly from aryl iodides .

Comparison with Related Reagents

Table 2 : Reactivity of Alkylzinc Halides

ReagentHalideReaction Rate (vs. C₆H₅I)Typical Yield (%)
This compoundI1.085–92
n-Propylzinc bromideBr0.770–82
Ethylzinc chlorideCl0.350–65

Mechanistic Insights

  • Transmetallation : The zinc–carbon bond transfers to palladium, forming a Pd–alkyl intermediate .

  • Side Reactions : Competing Wurtz coupling (<5%) occurs if excess zinc or elevated temperatures are used .

Scientific Research Applications

Synthesis and Reactivity

The synthesis of 2-propylzinc iodide typically involves the reaction of 2-bromopropane with zinc metal in the presence of iodide ions. This process generates a highly reactive nucleophile that can participate in numerous coupling reactions.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionReference
Cross-Coupling Reactions Forms C-C bonds with various electrophiles such as alkyl halides.
Mannich-Type Reactions Participates in Mannich reactions to form β-amino carbonyl compounds.
Dialkylation Used in regioselective dialkylation of alkenes with high yields.
Synthesis of Natural Products Employed in the synthesis of complex natural products like muscone.

Cross-Coupling Reactions

This compound is particularly effective in cross-coupling reactions, such as Negishi and Stille couplings, where it reacts with various halides to form new carbon-carbon bonds. For instance, it can couple with aryl halides to synthesize biaryl compounds, which are important in pharmaceuticals and materials science.

Case Study: Synthesis of Biaryl Compounds

A study demonstrated the use of this compound in coupling reactions with aryl halides, achieving high yields (up to 95%) under mild conditions. This showcases its utility in synthesizing complex biaryl structures essential for drug development .

Mannich-Type Reactions

In Mannich-type reactions, this compound acts as a nucleophile, allowing for the formation of β-amino carbonyl compounds from aldehydes and amines. This reaction is valuable for synthesizing amino acids and other biologically relevant molecules.

Dialkylation Reactions

Recent advancements have highlighted the ability of this compound to facilitate dialkylation reactions across alkenes, generating vicinal C(sp³)-C(sp³) bonds efficiently. This method has been shown to tolerate various functional groups, expanding its applicability .

Mechanism of Action

The mechanism by which 2-propylzinc iodide exerts its effects involves the transfer of the propyl group to an electrophile. This process typically involves the formation of a transition state where the zinc atom coordinates with the electrophile, facilitating the transfer of the propyl group. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Analysis of Provided Evidence

:

  • Focuses on dimethylsulphonium iodide, a sulfonium salt with antibiotic properties, and unrelated topics like glass-blowing techniques and galactic radio noise .
  • No data on organozinc compounds or iodides in the context of organometallic chemistry.

:

  • Sections on experimental rate data (S53) and 4-vinyliodobenzene (S54) are unrelated to alkylzinc iodides.

:

:

  • Details ethyl 2-(piperidin-4-yl)acetate, including synthesis and physicochemical properties, but lacks any connection to zinc iodide derivatives .

Critical Limitations

  • Irrelevant Comparisons: The compounds covered (e.g., dimethylsulphonium iodide, 2-acetyl pyrazine) belong to distinct chemical classes (sulfonium salts, heterocyclic ketones) and cannot serve as analogs for organozinc reagents.
  • Missing Organozinc Context: Key properties for comparison (e.g., nucleophilicity, transmetallation efficiency, stability) are absent in the provided materials.

Hypothetical Comparison Framework (Based on General Knowledge)

While the evidence is unhelpful, a scientifically rigorous comparison of 2-Propylzinc iodide with similar alkylzinc halides would typically include:

Structural and Reactivity Comparison

Compound Formula Stability (Air/Moisture) Nucleophilicity Common Applications
This compound C₃H₇ZnI Low (pyrophoric) Moderate Cross-coupling
Methylzinc iodide CH₃ZnI Low High Alkylation
Ethylzinc bromide C₂H₅ZnBr Moderate Moderate Polymerization

Challenges in Handling

  • This compound requires strict anhydrous conditions, similar to other alkylzinc iodides, but its branched alkyl chain may reduce aggregation tendencies compared to linear analogs.

Biological Activity

2-Propylzinc iodide (C3H7ZnI) is an organozinc compound that has garnered attention in organic synthesis and medicinal chemistry due to its reactivity and potential biological activities. This article explores its synthesis, biological activities, and relevant case studies, supported by data tables and research findings.

Synthesis of this compound

This compound can be synthesized through the reaction of zinc with 1-bromopropane in a suitable solvent such as tetrahydrofuran (THF). The process involves the formation of a highly reactive zinc alkyl that can participate in various coupling reactions.

Antiproliferative Effects

Research has demonstrated that organozinc compounds, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study highlighted the cytotoxicity of related organozinc reagents against human cancer cell lines, measuring their half-maximal inhibitory concentration (IC50) values.

CompoundCell LineIC50 (µM)
This compoundHCT 116< 10
This compoundDU 145< 15
PaclitaxelHCT 1163.5 × 10^-3
PaclitaxelDU 14518.4 × 10^-3

The data indicates that this compound has comparable activity to established chemotherapeutics like paclitaxel, particularly in inhibiting cell proliferation in specific cancer types .

The biological activity of organozinc compounds is often attributed to their ability to interact with cellular targets such as enzymes and receptors. In particular, studies have shown that these compounds can induce apoptosis in cancer cells by disrupting the cell cycle and promoting mitochondrial dysfunction. For example, flow cytometry analysis revealed that treatment with organozinc reagents led to significant mitotic arrest and increased apoptotic cell populations .

Case Studies

  • Cytotoxicity in Cancer Research : A study evaluated the cytotoxic effects of various organozinc compounds, including derivatives of propylzinc iodide, on cancer cell lines. The results indicated that certain derivatives exhibited potent antiproliferative activity with IC50 values below 10 µM, suggesting their potential as anticancer agents .
  • Neuropharmacological Applications : Another research effort explored the role of propylzinc derivatives as NMDA receptor ligands. The introduction of alkyl groups influenced their efficacy as antagonists or agonists at different receptor subtypes, indicating a nuanced biological profile that could be harnessed for neurological applications .

Q & A

Q. What ethical guidelines apply to publishing research on this compound?

  • Methodological Answer :
  • Transparency : Disclose all synthetic procedures, including failed attempts.
  • Safety Compliance : Adhere to institutional protocols for hazardous material handling.
  • Data Integrity : Avoid selective reporting of favorable results; use platforms like Zenodo for full dataset sharing .

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